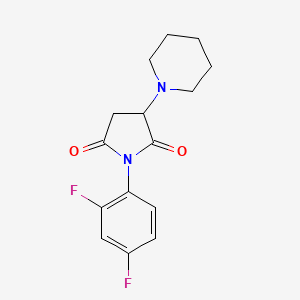

1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione

Descripción

1-(2,4-Difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a dihydro-1H-pyrrole-2,5-dione core substituted with a 2,4-difluorophenyl group at position 1 and a piperidine moiety at position 3. The dihydro-pyrrole-2,5-dione scaffold is known for its reactivity as a Michael acceptor, enabling interactions with biological targets such as enzymes or receptors.

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O2/c16-10-4-5-12(11(17)8-10)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUACENFGWNBDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-difluorophenyl precursor, which is then subjected to a series of reactions including nucleophilic substitution, cyclization, and condensation to form the final product. Key reagents often include fluorinated aromatic compounds, piperidine derivatives, and various catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent quality and scalability. The use of environmentally benign solvents and reagents is also emphasized to minimize the ecological impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions, often employing reagents such as lithium aluminum hydride, can convert the compound into reduced forms with different functional groups.

Substitution: Nucleophilic substitution reactions are common, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(2,4-Difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a lead compound in drug discovery, targeting specific enzymes or receptors involved in disease pathways.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism by which 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, where the compound binds to active sites, modulating their activity. The difluorophenyl group enhances binding affinity and specificity, while the piperidinodihydro-pyrrole-dione moiety contributes to the overall stability and bioavailability of the compound.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key Observations :

- Heterocyclic Substituents : Piperidine (6-membered amine ring) vs. morpholine (oxygen-containing ring) significantly alters physicochemical properties. Morpholine’s oxygen increases polarity, while piperidine’s nitrogen enhances basicity, affecting pharmacokinetics .

- Core Reactivity: The dihydro-pyrrole-2,5-dione core in the target compound and its morpholine analog acts as a reactive electrophile, unlike non-dione analogs like 1-phenyl-2,5-dihydro-1H-pyrrole .

Enzyme Inhibition and Binding Affinity

- Target Compound : Preliminary studies suggest its dihydro-pyrrole-2,5-dione core may inhibit kinases via covalent interactions, with the piperidine group facilitating interactions with conserved lysine residues in ATP-binding pockets .

- Morpholine Analog : Exhibits similar kinase inhibition but with reduced cellular permeability due to higher polarity .

- Methyl-Substituted Analog () : Lower enzymatic inhibition due to the electron-donating methyl group, which reduces electrophilicity of the dione moiety .

Metabolic Stability

- The 2,4-difluorophenyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs, extending half-life in vivo .

- Piperidine’s basic nitrogen may slow hepatic clearance compared to morpholine, which is more susceptible to phase I oxidation .

Actividad Biológica

1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology, particularly in the context of cancer treatment and other therapeutic areas.

- Molecular Formula : C15H16F2N2O2

- Molecular Weight : 294.296 g/mol

- CAS Number : [Not provided in the search results]

- Structure : The compound features a piperidine ring fused to a pyrrole-2,5-dione structure, with two fluorine atoms on the phenyl ring.

Synthesis

The synthesis of 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-difluorobenzaldehyde with piperidine and subsequent cyclization to form the pyrrole structure. Detailed synthetic routes can vary based on the specific laboratory protocols employed.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrole-2,5-dione exhibit promising antitumor effects. For instance:

- Inhibition of Cancer Cell Lines : Compounds similar to 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione have been shown to inhibit the growth of various cancer cell lines including colon cancer (HCT-116) with GI50 values ranging from M to M .

The proposed mechanism involves interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions lead to:

- Inhibition of Cell Proliferation : The compound may disrupt signaling pathways critical for tumor growth.

- Induction of Apoptosis : Studies suggest that structural modifications can enhance apoptotic effects in cancer cells .

Case Studies

Pharmacological Implications

The biological activity of 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione suggests potential applications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.